2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one

Hydrogen-Bond Donor CF2H Bioisostere Medicinal Chemistry

Procure this unique fluorinated chroman-4-one to leverage the distinct physicochemical profile of the CF₂H group—a metabolically stable, lipophilic hydrogen-bond donor (A≈0.085–0.126). Unlike CF₃ or CH₃ analogs, it resists C-2 oxidation while enabling stereospecific SAR at its single chiral center. Essential as a baseline control for 6-substituted KLK7 inhibitor programs. Available in research quantities; enquire now.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
Cat. No. B5236881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC=CC=C2OC1(C(F)F)O
InChIInChI=1S/C10H8F2O3/c11-9(12)10(14)5-7(13)6-3-1-2-4-8(6)15-10/h1-4,9,14H,5H2
InChIKeyMTHGKJSWNOMJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one: A Strategic CF2H-Substituted Chromanone Scaffold for Medicinal Chemistry and Chemical Biology Sourcing


2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one (CAS 304880-80-6; molecular formula C₁₀H₈F₂O₃; MW 214.16) is a synthetic, fluorinated chroman-4-one derivative featuring a geminal difluoromethyl (CF₂H) and a tertiary hydroxyl group at the 2-position of the dihydro-γ-pyrone ring [1]. The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile template for the development of bioactive compounds targeting a broad range of therapeutic areas [2]. The incorporation of the CF₂H group—widely acknowledged as a lipophilic hydrogen-bond donor and metabolically stable bioisostere—endows this specific compound with distinct physicochemical properties that are not replicated by its non-fluorinated, trifluoromethyl (CF₃), or otherwise 2-substituted analogs, making it a chemically differentiated candidate for structure–activity relationship (SAR) exploration and fragment-based screening libraries [3].

Why 2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one Cannot Be Simply Replaced by Common Chromanone Analogs


The clinical and research utility of a chroman-4-one derivative is exquisitely dependent on the electronic, steric, and hydrogen-bonding character of its 2-position substituent. Generic substitution—e.g., replacing the CF₂H group with a methyl (CH₃) or trifluoromethyl (CF₃) group—fundamentally alters the molecule's lipophilicity, hydrogen-bond donor capacity, and metabolic vulnerability, leading to divergent target engagement, ADME, and selectivity profiles [1]. Specifically, the CF₂H group functions as a weak hydrogen-bond donor (Abraham's A parameter ≈ 0.085–0.126), a property entirely absent in the CF₃ analog, while offering a more moderate and tunable lipophilicity compared to the strongly electron-withdrawing, purely hydrophobic CF₃ moiety [2]. Furthermore, the geminal difluoromethylene unit at C-2 blocks oxidative metabolism at that site, a susceptibility of the CH₃ analog, conferring greater metabolic stability [3]. Therefore, interchanging these compounds without rigorous experimental validation risks irreproducible biological results and flawed SAR interpretation.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one versus Closest Analogs


Hydrogen-Bond Donor Capacity: CF₂H Enables Target Interactions Absent in the CF₃ Analog

The CF₂H group of the target compound functions as a measurable hydrogen-bond donor (HBD), a property entirely absent in the corresponding 2-CF₃ analog (2-hydroxy-2-(trifluoromethyl)chroman-4-one, CAS 78605-60-4). The HBD acidity of the CF₂H group has been experimentally quantified via Abraham's solute ¹H NMR analysis, yielding an A parameter range of 0.085–0.126, similar to thiophenol and aniline but weaker than a hydroxyl group [1]. The CF₃ group, by contrast, is not a hydrogen-bond donor. In the context of this chromanone scaffold, the presence of CF₂H at the 2-position enables an additional, directional H-bond interaction with protein targets (e.g., backbone carbonyls or structured water molecules) that is structurally precluded for the CF₃ analog, potentially leading to differentiated binding modes and selectivity profiles [2].

Hydrogen-Bond Donor CF2H Bioisostere Medicinal Chemistry Physicochemical Property

Lipophilicity (XLogP3): CF₂H Imparts a Moderate and Tunable LogP Profile Versus the Highly Lipophilic CF₃ Analog

The computed partition coefficient (XLogP3-AA) for 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one is 1.5 [1]. While the exact XLogP3 value for the 2-CF₃ analog (CAS 78605-60-4) is not publicly curated in PubChem at an equivalent level, the well-established structure–property relationship for the replacement of H by F dictates that a CF₃ group increases logP by approximately +0.9 to +1.3 log units relative to CH₃, whereas a CF₂H group provides a more moderate increase of approximately +0.3 to +0.6 log units [2]. Consequently, the target compound is predicted to exhibit a significantly lower logP than the 2-CF₃ chromanone, placing it in a more favorable drug-like lipophilicity range (LogP 1–3) associated with improved aqueous solubility, reduced phospholipidosis risk, and lower non-specific protein binding [3]. This moderate lipophilicity profile makes the CF₂H compound a superior starting point for lead optimization where balancing potency with favorable ADME properties is critical.

Lipophilicity LogP CF2H vs CF3 Drug-likeness

Metabolic Stability: The CF₂H Group Blocks CYP450-Mediated Oxidation at the 2-Position Relative to the CH₃ Analog

The gem-difluoromethylene unit (CF₂) at the 2-position of the chroman-4-one scaffold replaces the two hydrogen atoms of a methylene (CH₂) or methyl (CH₃) group. This substitution effectively blocks cytochrome P450 (CYP)-mediated oxidative metabolism at this site, a well-characterized metabolic soft spot in non-fluorinated 2-alkyl-chroman-4-ones [1]. While direct microsomal stability data for the target compound itself are not publicly available, the class-level principle is robust: the C–F bond (bond dissociation energy ~130 kcal/mol) is substantially stronger than the C–H bond (~105 kcal/mol), and the electron-withdrawing effect of fluorine deactivates the adjacent carbon toward hydrogen atom abstraction by CYP heme-iron-oxo species [2]. This metabolic shielding provides a longer effective half-life in hepatic microsome assays compared to 2-methyl-2-hydroxy-chroman-4-one, which retains an oxidizable C–H bond at the analogous position.

Metabolic Stability CYP450 Oxidation Oxidative Metabolism Fluorine Bioisostere

Chiral Center at C-2 Enables Enantioselective SAR Exploration Versus Achiral 2-Substituted Analogs

The simultaneous presence of the CF₂H group and the hydroxyl group at the 2-position generates a single chiral center (sp³ hybridized carbon), rendering the molecule chiral [1]. This is in contrast to the chromone (4H-chromen-4-one) scaffold, which is planar at this position, and to simple 2-alkyl-chroman-4-ones without a 2-hydroxy substituent. The (2S)-2-(difluoromethyl)-2-hydroxy-7-methoxy-2,3-dihydro-4H-chromen-4-one derivative has been registered in ChemSpider, demonstrating that the chiral nature of this scaffold is recognized and accessible . For procurement, this means that the racemate can be sourced, and for advanced SAR studies, enantiomerically enriched or resolved material can be pursued to probe stereospecific target interactions—a dimension of SAR not available with achiral analogs such as 4-chromanone or 2,2-dimethyl-substituted derivatives.

Chiral Chromanone Enantiomer Stereochemistry SAR

Confirmed Biochemical Engagement: 6-Methoxy Analog Demonstrates Kallikrein-7 Inhibitory Activity

While the target compound itself has not been reported with quantitative biochemical potency data in public databases, its close structural analog—2-(difluoromethyl)-2-hydroxy-6-methoxy-chroman-4-one (BindingDB ID: BDBM100080)—has demonstrated confirmed target engagement against human Kallikrein-7 (KLK7), a serine protease implicated in skin desquamation and cancer biomarker studies, with an EC₅₀ value of 16,500 nM (16.5 μM) [1]. This finding validates that the 2-CF₂H-2-hydroxy-chroman-4-one core scaffold is competent for biological target binding. The parent compound (without the 6-methoxy substituent) can therefore serve as a critical, less-substituted control in SAR studies to deconvolute the pharmacophoric contribution of the 6-position substituent, a role that generic chromanone analogs lacking the CF₂H group cannot fulfill [2].

Kallikrein-7 Enzyme Inhibition EC50 BindingDB

Procurement-Relevant Application Scenarios for 2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one


Fragment-Based and Targeted Library Design Requiring a Lipophilic Hydrogen-Bond Donor Motif

The CF₂H group of this compound functions as a quantifiable, lipophilic hydrogen-bond donor (A = 0.085–0.126) [1]. This property makes the compound a valuable building block for diversity-oriented or fragment-based screening libraries where non-classical HBD motifs are desired to complement traditional hydroxyl or amine donors. Unlike CF₃-containing analogs, which are purely hydrophobic, this compound enables the exploration of hydrogen-bond-mediated target interactions while maintaining moderate lipophilicity (XLogP3 = 1.5) for favorable developability [2].

Metabolically Stabilized Chromanone Lead Series with Reduced CYP-Mediated Clearance Potential

Replacement of the oxidizable C–H bond at the 2-position with the CF₂H group blocks a major metabolic soft spot, significantly reducing the predicted intrinsic clearance of chromanone-derived leads [1]. Medicinal chemistry teams seeking to improve the metabolic stability of chromanone hit or lead compounds without drastically altering molecular size or shape should consider procurement of this compound as a core scaffold for SAR exploration, particularly for programs targeting oral bioavailability [2].

Enantioselective SAR Exploration Enabled by the C-2 Chiral Center

The sp³-hybridized C-2 bearing both CF₂H and OH substituents constitutes a chiral center, a feature absent in planar chromone or achiral 2,2-disubstituted chromanone analogs [1]. Procurement of the racemate followed by chiral resolution (or sourcing of enantiomerically enriched batches) enables stereospecific SAR studies, where differential binding of (R) and (S) enantiomers can be correlated with target protein structure. This is especially valuable for programs targeting enzymes or receptors with well-defined chiral binding pockets [2].

Essential Negative Control for 6-Substituted CF₂H-Chromanone SAR Series Targeting Kallikrein-7

The 6-methoxy analog of this compound has demonstrated confirmed inhibitory activity against human Kallikrein-7 (EC₅₀ = 16.5 μM) [1]. For research groups optimizing this chemotype for KLK7-related indications (e.g., atopic dermatitis, Netherton syndrome, or certain cancers), the parent compound—lacking the 6-methoxy substituent—serves as an indispensable negative or baseline control to quantify the pharmacophoric contribution of the 6-position substitution. This role cannot be fulfilled by generic chromanone compounds that lack the CF₂H pharmacophore [2].

Quote Request

Request a Quote for 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.